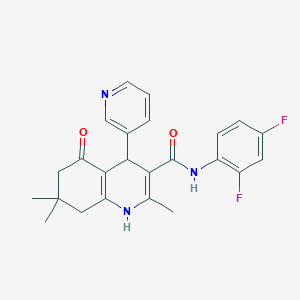
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, commonly known as DPA-714, is a novel and potent ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including inflammation, oxidative stress, and cell death. DPA-714 has been extensively studied for its potential applications in imaging and therapy of various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mécanisme D'action
DPA-714 binds to N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide with high affinity and specificity, leading to the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell death. The exact mechanism of action of DPA-714 is still under investigation, but it is believed to involve the regulation of mitochondrial function, intracellular calcium signaling, and immune response.
Biochemical and physiological effects:
DPA-714 has been shown to have various biochemical and physiological effects, including the modulation of immune response, the reduction of oxidative stress, and the regulation of mitochondrial function. DPA-714 has also been shown to have anti-inflammatory and anti-tumor effects in various preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
DPA-714 has several advantages for lab experiments, including its high affinity and specificity for N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, its availability in various forms, and its compatibility with various labeling and conjugation methods. However, DPA-714 also has some limitations, including its potential toxicity, its limited stability in vivo, and its potential interference with other signaling pathways.
Orientations Futures
There are several future directions for the research on DPA-714, including the development of new imaging and therapeutic applications, the investigation of its mechanism of action, and the exploration of its potential applications in various diseases. Some of the specific future directions include:
1. Development of new PET tracers based on DPA-714 for in vivo imaging of N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide expression in various tissues.
2. Investigation of the potential applications of DPA-714 in the therapy of various diseases, including cancer, neurodegenerative disorders, and inflammation.
3. Exploration of the potential synergy between DPA-714 and other drugs or therapies in the treatment of various diseases.
4. Investigation of the potential side effects and toxicity of DPA-714 in vivo.
5. Development of new methods for the synthesis, labeling, and conjugation of DPA-714 for various applications.
In conclusion, DPA-714 is a novel and potent ligand for N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide that has potential applications in imaging and therapy of various diseases. Further research is needed to fully understand its mechanism of action, potential side effects, and optimal applications in various diseases.
Méthodes De Synthèse
DPA-714 can be synthesized using various methods, including the condensation of 2,4-difluorobenzoyl chloride with 3-pyridinecarboxylic acid, followed by the reaction with 2,7,7-trimethyl-5-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide in the presence of a base. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
DPA-714 has been extensively studied for its applications in imaging and therapy of various diseases. In imaging, DPA-714 can be labeled with various isotopes, such as ^11C, ^18F, and ^123I, and used as a positron emission tomography (PET) tracer for in vivo imaging of N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide expression in various tissues. In therapy, DPA-714 can be conjugated with various drugs, such as chemotherapeutic agents or radionuclides, and used for targeted therapy of various diseases.
Propriétés
Nom du produit |
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C24H23F2N3O2 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23F2N3O2/c1-13-20(23(31)29-17-7-6-15(25)9-16(17)26)21(14-5-4-8-27-12-14)22-18(28-13)10-24(2,3)11-19(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,29,31) |
Clé InChI |
ICDQVGJOUYGNEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303727.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B303730.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B303731.png)



